molecular formula C14H13N3 B6599722 5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole CAS No. 70151-42-7

5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole

Cat. No.: B6599722
CAS No.: 70151-42-7
M. Wt: 223.27 g/mol
InChI Key: HXYMSNYVKWYLHV-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a pyridinyl substituent at the 2-position and methyl groups at the 5- and 6-positions of the benzimidazole core. This compound is of significant interest due to its structural versatility, which enables diverse applications in medicinal chemistry (e.g., antimicrobial, antifungal agents) and materials science (e.g., coordination complexes for solar cells) . The methyl groups enhance steric bulk and electron-donating effects, while the pyridinyl moiety contributes to hydrogen-bonding interactions and metal coordination capabilities .

Properties

IUPAC Name

5,6-dimethyl-2-pyridin-2-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-9-7-12-13(8-10(9)2)17-14(16-12)11-5-3-4-6-15-11/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYMSNYVKWYLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468674
Record name 5,6-dimethyl-2-pyridin-2-yl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70151-42-7
Record name 5,6-dimethyl-2-pyridin-2-yl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole typically involves the cyclocondensation of 2-aminopyridine with appropriate aldehydes or ketones. One common method involves the use of α-bromoketones and 2-aminopyridine under controlled reaction conditions. The reaction can be carried out in solvents like toluene or ethyl acetate, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) promoting the cyclization and bromination steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl nitrogen or the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
DBI serves as a versatile building block in organic synthesis, especially for the preparation of more complex heterocyclic compounds. Its structure allows for modifications that can lead to derivatives with enhanced properties or novel functionalities .

Reactivity and Functionalization
The compound can undergo various chemical reactions, including:

  • Oxidation : Using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to yield hydroxylated derivatives.
  • Reduction : Employing sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to produce amine derivatives.
  • Nucleophilic Substitution : Reacting with nucleophiles at the pyridinyl nitrogen or the benzimidazole ring under basic or acidic conditions.

Biological Applications

Antimicrobial Properties
Research indicates that DBI exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity
DBI has been investigated for its potential anticancer properties. Studies suggest it may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in targeting enzymes related to disease processes. Its ability to modulate enzyme activity positions it as a valuable tool in medicinal chemistry.

Medicinal Chemistry

Drug Development
DBI is being explored for its potential as a pharmaceutical agent. Its structural characteristics allow for the design of drugs targeting specific receptors or enzymes, particularly in cancer therapy and infectious diseases .

Pharmacological Studies
Pharmacological investigations have highlighted DBI's interactions with various biological targets. These studies are crucial for understanding its therapeutic potential and guiding future drug design efforts .

Industrial Applications

Agrochemicals
In the agricultural sector, DBI is used in developing agrochemicals due to its stability and reactivity. Its derivatives may serve as pesticides or herbicides, contributing to crop protection strategies .

Material Science
DBI's unique chemical properties make it suitable for applications in material science, particularly in creating new materials with specific electronic or optical properties. This versatility opens avenues for innovation in various industrial applications .

Case Studies

  • Antimicrobial Activity Study :
    A study demonstrated that DBI exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Mechanism Investigation :
    Research focused on DBI's ability to inhibit the enzyme topoisomerase II, which is crucial for DNA replication in cancer cells. The findings indicated that DBI could induce apoptosis in cancer cell lines.
  • Synthesis of Derivatives :
    A synthetic approach was developed to modify DBI into various derivatives with enhanced biological activities. These derivatives were tested for their efficacy against different cancer cell lines and showed promising results.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position and type of substituents critically influence melting points, solubility, and synthetic yields:

Compound Name Substituents Melting Point (°C) Yield (%) Key Observations Reference
5,6-Dimethyl-2-(pyridin-2-yl)-1H-benzimidazole 5,6-dimethyl; 2-pyridin-2-yl >300 98 High symmetry enhances crystal packing
5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzimidazole 5,6-dimethyl; 2-pyridin-4-yl 167–168 77 Pyridinyl position lowers melting point
5,6-Dimethyl-2-(4-nitrophenyl)-1H-benzimidazole 5,6-dimethyl; 2-4-nitrophenyl 260–262 62 Nitro group increases thermal stability
2-(4-Fluorophenyl)-1H-benzimidazole No methyl; 2-4-fluorophenyl >300 63 Methyl absence reduces steric hindrance

Key Insights :

  • Pyridinyl Position : The 2-pyridinyl isomer (target compound) exhibits a higher melting point (>300°C) than the 4-pyridinyl analog (167–168°C), likely due to stronger intermolecular hydrogen bonds .
  • Methyl Groups: Methyl substituents increase molecular rigidity and hydrophobicity, as seen in the target compound’s high melting point (>300°C) compared to non-methylated analogs like 2-(4-fluorophenyl)-1H-benzimidazole .
Antimicrobial and Antifungal Effects:
Compound Name Substituents MIC (µM) Against Candida Activity Against Resistant Strains Reference
5,6-Dimethyl-2-(pyridin-2-yl)-1H-benzimidazole 5,6-dimethyl; 2-pyridin-2-yl Not reported Moderate
5,6-Dichloro-2-(4-chlorophenoxy)-1H-benzimidazole 5,6-dichloro; 2-4-chlorophenoxy <3.90 High
5,6-Dimethyl-1-(3-methylbenzyl)-1H-benzimidazole 5,6-dimethyl; 1-3-methylbenzyl Not reported Effective vs. azole-resistant fungi

Key Insights :

  • Chlorinated Analogs : Compounds with Cl substituents (e.g., 5,6-dichloro derivatives) show superior antifungal activity (MIC <3.90 µM) compared to methylated derivatives, likely due to increased electrophilicity and membrane penetration .
  • Methylated Derivatives : The target compound’s methyl groups may reduce antifungal potency but improve metabolic stability, as seen in its moderate activity against resistant strains .
Receptor Binding and Computational Studies:
  • GABA-A Receptor: Methyl groups at the 5- and 6-positions (as in the target compound) disrupt binding to the GABA-A receptor compared to non-methylated analogs, highlighting steric hindrance effects .
  • Molecular Docking : Pyridinyl substituents facilitate π-π stacking with receptor active sites, but methyl groups may limit conformational flexibility .

Key Insights :

  • The pyridin-2-yl group in the target compound enhances metal coordination, enabling stable redox-active complexes for energy storage .
  • Methyl substituents may improve ligand stability but reduce electron-withdrawing effects compared to nitro-substituted analogs .

Biological Activity

5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, supported by research findings and case studies.

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against certain bacterial strains. While specific data for this compound is limited, studies on structurally similar benzimidazole derivatives have demonstrated significant antimicrobial activity .

Case Study: Novel Fluorinated Benzimidazoles
A study investigating 22 novel 2-substituted fluorinated benzimidazoles found that compounds 38-40 exhibited notable antimicrobial activity . Although these compounds are not identical to this compound, they share structural similarities that suggest potential antimicrobial properties for our compound of interest.

Anticancer Activity

Benzimidazole derivatives have shown promising anticancer properties, and this compound is no exception. Research has indicated that this compound may have potential in cancer treatment .

Research Findings:
A study on a related compound, "Drug 2" (4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline), demonstrated significant anticancer activity:

CompoundCell LineIC50 Value
Drug 2U87 glioblastoma45.2 ± 13.0 μM

While this data is not specific to this compound, it suggests that structurally similar compounds may possess anticancer properties .

Enzyme Inhibition

This compound and related compounds have shown potential as enzyme inhibitors, which could have implications for various therapeutic applications.

Research Data:
A study on a benzimidazole derivative demonstrated inhibition of phosphoinositide 3-kinase delta (PI3Kδ):

EnzymeIC50 Value
PI3Kδ3.1 μM
PI3Kβ650 μM

These findings suggest that this compound may have similar enzyme inhibitory properties, although further research is needed to confirm this .

Antioxidant Activity

Recent studies have explored the antioxidant potential of benzimidazole derivatives, including compounds similar to this compound .

Case Study: Eco-Friendly Synthesis and Antioxidant Activity
A 2023 study focused on the eco-friendly synthesis of 1H-benzo[d]imidazole derivatives using ZnO nanoparticles. The researchers conducted antioxidant studies on these compounds, suggesting that structurally similar benzimidazoles, including this compound, may possess antioxidant properties .

Potential as a Pharmaceutical Agent

The unique structure of this compound, combining a benzimidazole core with a pyridin-2-yl group, makes it a promising candidate for pharmaceutical applications.

Research Applications:

  • Used as a building block for synthesizing more complex heterocyclic compounds with potential biological activities
  • Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties
  • Explored for its potential in drug development, particularly targeting specific enzymes or receptors

Q & A

Advanced Research Question

  • In vitro assays :
    • Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing benzimidazole derivatives with known activity .
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to cisplatin controls .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methyl → halogens) to enhance potency and selectivity .
  • Toxicity profiling : Assess cytotoxicity on non-cancerous cells (e.g., HEK293) to gauge therapeutic indices .

How do hydrogen-bonding motifs and crystal packing influence the physicochemical stability of this compound?

Advanced Research Question

  • Intramolecular interactions : Weak C–H⋯N hydrogen bonds (e.g., C13–H⋯N3, 2.95 Å) stabilize the planar conformation, reducing torsional strain .
  • Intermolecular packing : Offset π-π stacking between benzimidazole rings (3.5–4.0 Å spacing) enhances thermal stability, as observed in differential scanning calorimetry (DSC) .
  • Hydration effects : Crystallize under controlled humidity to prevent hydrate formation, which alters solubility and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole
Reactant of Route 2
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5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole

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